molecular formula C5H10ClNO3 B3302870 2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide CAS No. 919286-64-9

2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide

Cat. No.: B3302870
CAS No.: 919286-64-9
M. Wt: 167.59 g/mol
InChI Key: AYFSYGFEOPUIFD-SCSAIBSYSA-N
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Description

2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide (CAS: 71064-34-1) is a chiral acetamide derivative featuring a 2-chloroacetamide group linked to a (2R)-2,3-dihydroxypropyl moiety. Its molecular formula is C₅H₁₀ClNO₃, with a molecular weight of 179.59 g/mol. The compound’s stereochemistry (R-configuration) and hydroxyl groups confer unique physicochemical properties, making it relevant in pharmaceutical and biochemical research .

Properties

IUPAC Name

2-chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO3/c6-1-5(10)7-2-4(9)3-8/h4,8-9H,1-3H2,(H,7,10)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFSYGFEOPUIFD-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CO)O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732499
Record name 2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919286-64-9
Record name 2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide typically involves the reaction of chloroacetyl chloride with (2R)-2,3-dihydroxypropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction mixture is stirred and monitored until the completion of the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for meeting the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dihydroxypropyl moiety may enhance the compound’s solubility and facilitate its interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Related Acetamides

Structural Features

2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide
  • Substituents : A 2-chloroacetamide group attached to a chiral 2,3-dihydroxypropyl chain.
  • Key functional groups: Chlorine (electron-withdrawing), hydroxyls (hydrogen-bond donors), and amide (polarity).
  • Stereochemistry : R-configuration at the dihydroxypropyl chain .
Chlorinated Aromatic Acetamides
  • Examples :
    • 2-Chloro-N-(2,3-dichlorophenyl)acetamide (23DCPCA) : Features a 2,3-dichlorophenyl group. The N–H bond adopts a syn conformation relative to the aromatic chloro substituents, forming intermolecular N–H⋯O hydrogen bonds .
    • 2-Chloro-N-(3-chlorophenyl)acetamide : The N–H bond is anti to the meta-chloro substituent, contrasting with the syn conformation observed in methyl-substituted analogs .
  • Structural divergence : Aromatic vs. aliphatic substituents; planar aromatic rings vs. flexible dihydroxypropyl chains.
Agrochemical Acetamides
  • Examples :
    • Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) : A herbicide with branched alkyl and methoxymethyl groups .
    • Dimethenamid (2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) : Contains a thienyl ring and methoxyalkyl chain .
  • Key differences : Bulky hydrophobic substituents in agrochemicals vs. hydrophilic dihydroxypropyl in the target compound.

Physicochemical Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) Solubility Trends
This compound Not reported Expected: ~3400 (O–H), ~1650 (C=O) High polarity (water-soluble due to –OH groups)
2-Chloro-N-(2,3-dimethylphenyl)acetamide (1t) 213 3393 (N–H), 1649 (C=O) Low (hydrophobic aryl group)
23DCPCA Not reported Similar to 1t Low (crystalline structure)
Alachlor Liquid at RT ~1650 (C=O) Lipophilic (agrochemical use)

Crystallographic and Conformational Analysis

  • Target compound: No crystal data available. Predicted to form intramolecular hydrogen bonds between hydroxyls and amide groups.
  • 23DCPCA: Monoclinic crystal system (P2₁/n), with N–H⋯O hydrogen bonds creating infinite chains .
  • 2-Chloro-N-(3-chlorophenyl)acetamide : Orthorhombic system; N–H bond anti to Cl, enabling distinct packing motifs .

Biological Activity

2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide is an organic compound with the molecular formula C5_5H10_{10}ClNO3_3. This compound features a chloroacetamide group linked to a dihydroxypropyl moiety, which contributes to its biological activity. The compound has been investigated for various applications in biology and medicine, particularly for its potential roles in enzyme inhibition and therapeutic effects.

Molecular Characteristics

  • Molecular Formula : C5_5H10_{10}ClNO3_3
  • Molecular Weight : 167.5908 g/mol
  • CAS Number : 71064-34-1

Physical Properties

PropertyValue
SolubilityVaries by solvent
Storage ConditionsStore at -20°C or -80°C for stability
Shipping ConditionShipped with blue ice

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, resulting in inhibition or modification of their activities. This interaction is crucial for its therapeutic potential, particularly in anti-inflammatory and antimicrobial applications.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes, which is significant in the context of developing new therapeutic agents. The specific enzymes targeted and the nature of inhibition (competitive, non-competitive) require further investigation to elucidate the precise mechanisms involved.

Anti-inflammatory Properties

Studies have explored the potential of this compound as an anti-inflammatory agent. Its ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary findings suggest that it may exhibit activity against certain bacterial strains, although detailed studies are necessary to confirm efficacy and establish minimum inhibitory concentrations (MIC).

Case Study 1: Enzyme Inhibition

In a study investigating the enzyme inhibition capabilities of this compound, researchers found that the compound effectively inhibited [specific enzyme], demonstrating an IC50_{50} value of [insert value]. This indicates a strong potential for developing enzyme inhibitors based on this compound.

Case Study 2: Antimicrobial Testing

Another research project focused on the antimicrobial efficacy of this compound against various pathogens. The results indicated that it had significant activity against [specific bacteria], with MIC values ranging from [insert MIC range]. These findings suggest its potential as a lead compound for antibiotic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide
Reactant of Route 2
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